(2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-6-7-16(19-10-12)22-13-8-9-20(11-13)17(21)14-4-2-3-5-15(14)18/h2-7,10,13H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXAADRJXPZOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a nucleophile, such as a pyrrolidine derivative.
Introduction of the Methylpyridinyl Ether Moiety: This can be achieved through an etherification reaction, where the hydroxyl group of the pyrrolidine derivative reacts with a methylpyridinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyridine ring.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibit significant anticancer properties. For instance, the compound has been evaluated for its efficacy as a B-cell lymphoma-2 (Bcl-2) inhibitor, which is crucial in the treatment of chronic lymphocytic leukemia. The structural modifications in related compounds have shown improved potency against Bcl-2, indicating potential for further development in cancer therapeutics .
Neuropharmacological Effects
The pyrrolidine derivatives have been investigated for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The incorporation of the pyridine moiety may enhance interactions with neuroreceptors, suggesting potential applications in treating neurological disorders .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. Studies have demonstrated that variations in the substituents on the pyrrolidine ring can significantly influence biological activity. For example, modifications to the phenyl or pyridine rings can lead to enhanced binding affinity and selectivity for target proteins .
Case Study 1: Bcl-2 Inhibition
A study explored various derivatives of pyrrolidine-based compounds to identify potent Bcl-2 inhibitors. Modifications at specific positions on the phenyl and pyrrolidine rings were systematically analyzed, revealing that certain configurations led to a marked increase in biochemical potency (IC values as low as 0.27 nM) .
Case Study 2: Neurotransmitter Modulation
Research on related pyrrolidine compounds has shown promise in modulating serotonin and dopamine receptors. These findings suggest that (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone could be a candidate for developing treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism by which (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific interactions with biological targets. The pyrrolidine ring may interact with neurotransmitter receptors, while the bromophenyl group could facilitate binding through hydrophobic interactions. The methylpyridinyl ether moiety might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Position of Bromine: The 2-bromophenyl group in the target compound contrasts with 4-bromophenyl derivatives (e.g., : 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one). highlights bromophenyl-pyrazolyl derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone), where bromine position influences crystallographic packing and intermolecular interactions .
- Heterocyclic Substitutions: The 5-methylpyridin-2-yloxy group in the target compound differs from benzothiazole or pyrimidine substituents in analogs (e.g., : Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone). Pyridine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to benzothiazole’s lipophilic character .
Pharmacological and Physicochemical Properties
- Fluorophenyl analogs in (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one) demonstrate how halogen choice (Br vs. F) modulates potency and bioavailability .
- Structural Flexibility: The pyrrolidine ring’s conformational flexibility (present in the target compound and ’s derivatives) may enhance target engagement compared to rigid bicyclic systems in ’s patent compounds (e.g., {2-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-4,5-dihydro-oxazol-4-yl}-methanol) .
Tabulated Comparison of Key Compounds
Structural and Functional Insights
- Electron-Deficient Moieties : The pyridine and bromophenyl groups in the target compound may facilitate π-π stacking or halogen bonding with biological targets, a feature observed in ’s fluorophenyl derivatives .
Biological Activity
The compound (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , with CAS number 1903349-64-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is C17H17BrN2O2 , with a molecular weight of 361.2 g/mol . The structure features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a methylpyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN2O2 |
| Molecular Weight | 361.2 g/mol |
| CAS Number | 1903349-64-3 |
Antibacterial Activity
Recent studies have indicated that compounds containing pyrrolidine derivatives exhibit significant antibacterial properties. For instance, related pyrrolidine compounds have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL , indicating strong antibacterial efficacy .
Case Study:
In vitro tests on related pyrrolidine derivatives demonstrated that halogen substituents, such as bromine, enhance antibacterial activity. For example, compounds with bromine substitutions displayed potent inhibition against S. aureus, achieving complete bacterial death within 8 hours of treatment .
Antifungal Activity
The antifungal potential of (2-Bromophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has not been extensively documented; however, the structural similarities to other pyrrolidine derivatives suggest potential efficacy against fungal pathogens. Research on related compounds indicates that modifications in the phenyl or pyrrolidine rings can significantly influence antifungal activity .
Anticancer Activity
Emerging evidence suggests that similar compounds may possess anticancer properties. For instance, studies on small molecule antagonists targeting specific receptors have shown promising results in reducing cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound's ability to modulate receptor activity may be a mechanism through which it exerts its anticancer effects .
Mechanism of Action:
The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors, leading to alterations in cellular signaling pathways that promote apoptosis or inhibit proliferation in cancer cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
